molecular formula C13H14F3N B12598303 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine CAS No. 651321-22-1

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B12598303
CAS No.: 651321-22-1
M. Wt: 241.25 g/mol
InChI Key: IZDOKASXSVYSQR-UHFFFAOYSA-N
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Description

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a phenyl group and a trifluoroethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenylpyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated tetrahydropyridine analogs.

Scientific Research Applications

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The phenyl and trifluoroethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridinium
  • 1,2,3,4-Tetrahydroisoquinoline analogs

Uniqueness

4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both phenyl and trifluoroethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

CAS No.

651321-22-1

Molecular Formula

C13H14F3N

Molecular Weight

241.25 g/mol

IUPAC Name

4-phenyl-1-(2,2,2-trifluoroethyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H14F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6H,7-10H2

InChI Key

IZDOKASXSVYSQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC(F)(F)F

Origin of Product

United States

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